奎尼丁

描述

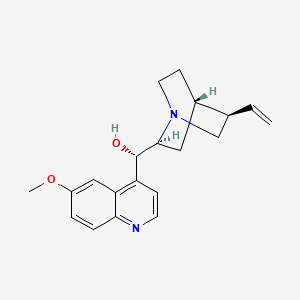

奎尼丁是一种天然存在的生物碱,来自金鸡纳树的树皮。它是奎宁的非对映异构体,几个世纪以来一直因其药用价值而被使用。 奎尼丁最主要的作用是抗心律失常药,用于治疗各种类型的房室传导阻滞,通过恢复正常的心律 .

作用机制

奎尼丁通过阻断心肌细胞中的钠和钾通道发挥作用。这种作用会延长动作电位和不应期,从而稳定心脏节律。 奎尼丁还可以抑制快速内向钠电流和缓慢内向钙电流,这有助于其抗心律失常的特性 .

科学研究应用

奎尼丁在科学研究中有广泛的应用:

化学: 用作不对称合成中的手性催化剂。

生物学: 研究其对离子通道和细胞电生理的影响。

医学: 用于治疗心律失常、布鲁加达综合征和短QT综合征。

工业: 用于合成其他药物化合物

生化分析

Biochemical Properties

Quinidine interacts with various enzymes and proteins in the body. It is known to inhibit cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism . Quinidine also interacts with P-glycoprotein (P-gp), a transporter protein that plays a crucial role in drug absorption and distribution . These interactions can influence the pharmacokinetics of other drugs, making quinidine a significant player in drug-drug interactions .

Cellular Effects

Quinidine has profound effects on various types of cells, particularly cardiac cells. It prolongs the action potential duration in these cells by blocking sodium and potassium currents . This can lead to alterations in heart rhythm, making quinidine effective in treating conditions like atrial fibrillation and ventricular arrhythmias .

Molecular Mechanism

Quinidine exerts its effects at the molecular level primarily through its interactions with ion channels in cardiac cells. It blocks the fast inward sodium current (I Na) and also the slow inward calcium current (I Ca), the rapid (I Kr) and slow (I Ks) components of the delayed potassium rectifier current, and the inward potassium rectifier current (I KI) . These actions result in a prolonged action potential and a subsequent reduction in conduction velocity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quinidine can change over time. For instance, acute quinidine-induced internalization of Kv1.5, a potassium channel, is reversible, but chronic treatment leads to channel degradation . This suggests that quinidine can have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of quinidine can vary with different dosages. For instance, in dogs, quinidine is administered at dosages ranging from 5-10 mg/kg intravenously every 6 hours, or 6-20 mg/kg orally every 6-8 hours . At these dosages, quinidine can suppress both benign and lethal ventricular arrhythmias in 50 to 80% of patients .

Metabolic Pathways

Quinidine is involved in several metabolic pathways. It is primarily metabolized by the liver, with the major metabolite being 3-hydroxy-quinidine . This metabolite has a larger volume of distribution than quinidine and an elimination half-life of about 12 hours .

Transport and Distribution

Quinidine is transported and distributed within cells and tissues through various mechanisms. It is known to interact with P-glycoprotein (P-gp), a transporter protein that plays a crucial role in drug absorption and distribution . Quinidine shows a substantial volume of distribution (2 to 3 L/kg), with an increased volume in individuals with cirrhosis and a decreased volume in individuals with congestive heart failure .

Subcellular Localization

Quinidine and its effects can be localized to specific subcellular compartments. For instance, treatment of HL-1 atrial myocytes expressing Kv1.5-GFP with quinidine resulted in a dose- and temperature-dependent internalization of Kv1.5, concomitant with channel block . This suggests that quinidine can influence the subcellular localization of specific proteins, potentially impacting their activity or function.

准备方法

合成路线和反应条件

奎尼丁可以通过一系列提取和纯化过程从金鸡纳树的树皮中分离出来。首先将树皮研磨成细粉,然后用有机溶剂(如乙醇或甲醇)进行溶剂萃取。 然后浓缩提取物,并通过结晶或色谱技术将奎尼丁与其他生物碱分离 .

工业生产方法

在工业环境中,奎尼丁通常通过半合成方法生产。该方法包括从金鸡纳树皮中提取奎宁,然后通过一系列化学反应将其转化为奎尼丁。 与直接从树皮中提取相比,这种方法可以确保获得更高的奎尼丁产量和纯度 .

化学反应分析

反应类型

奎尼丁会发生各种化学反应,包括:

氧化: 奎尼丁可以被氧化形成奎尼丁 N-氧化物。

还原: 奎尼丁的还原可以产生二氢奎尼丁。

取代: 奎尼丁可以发生取代反应,尤其是在喹啉环上.

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素或烷基化剂等试剂.

主要产物

氧化: 奎尼丁 N-氧化物

还原: 二氢奎尼丁

取代: 各种取代的奎尼丁衍生物

相似化合物的比较

类似化合物

奎宁: 奎尼丁的非对映异构体,主要用作抗疟疾药。

胺碘酮: 另一种作用范围更广的抗心律失常药。

奎尼丁的独特性

奎尼丁在钠和钾通道上的特殊作用是独一无二的,使其特别有效地治疗某些类型的心律失常。与主要用于治疗疟疾的奎宁不同,奎尼丁的主要用途是心血管疾病。 与胺碘酮和普萘洛尔相比,奎尼丁的作用机制不同,当其他抗心律失常药无效时,通常会使用奎尼丁 .

属性

IUPAC Name |

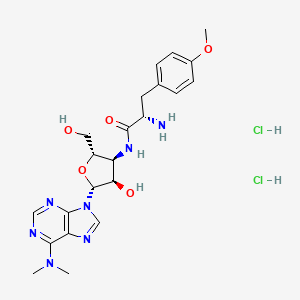

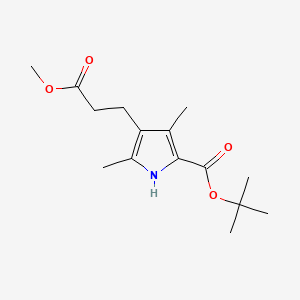

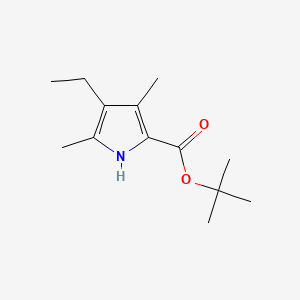

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-LHHVKLHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023549 | |

| Record name | Quinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Triboluminescent solid; [Merck Index], Solid | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 64 °F (NTP, 1992), Lustrous needles; decomposes at 259 °C (drug); specific optical rotation at 20 °C/D + 200 deg ; sol in 60 parts water, freely soluble in hot water, in alcohol, chloroform, slightly in ether; neutral reaction. /Quinidine hydrochloride monohydrate/, 1 g /quinidine/ dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform; very soluble in methanol; practically insoluble in petroleum ether., Soluble in benzene, In water, 140 mg/l @ 25 °C, 3.34e-01 g/L | |

| Record name | SID56320931 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Quinidine has a complex electrophysiological profile that has not been fully elucidated. The antiarrhythmic actions of this drug are mediated through effects on sodium channels in Purkinje fibers. Quinidine blocks the rapid sodium channel (INa), decreasing the phase zero of rapid depolarization of the action potential. Quinidine also reduces repolarizing K+ currents (IKr, IKs), the inward rectifier potassium current (IK1), and the transient outward potassium current Ito, as well as the L-type calcium current ICa and the late INa inward current. The reduction of these currents leads to the prolongation of the action potential duration. By shortening the plateau but prolonging late depolarization, quinidine facilitates the formation of early afterdepolarisation (EAD). Additionally, in patients with malaria, quinidine acts primarily as an intra-erythrocytic schizonticide, and is gametocidal to _Plasmodium vivax_ and _P. malariae_, but not to _P. falciparum_., The exact mechanism of antiarrhythmic action of quinidine has not been determined conclusively, but the drug is considered a class I (membrane stabilizing) antiarrhythmic agent. Like other class I antiarrhythmic agents, quinidine is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Quinidine exhibits electrophysiologic effects characteristic of class IA antiarrhythmic agents. The electrophysiologic characteristics of the subgroups of class I antiarrhythmic agents may be related to quantitative differences in their rates of attachment to and dissociation from transmembrane sodium channels, with class IA agents exhibiting intermediate rates of attachment and dissociation., Like lidocaine and procainamide, quinidine suppresses automaticity in the His-Purkinje system. In usual doses, quinidine may decrease the automaticity of ectopic pacemakers, but the extent of this effect also depends upon the anticholinergic effect of the drug on the sinoatrial node, atria, and atrioventricular node. Extremely high concentrations of quinidine may increase myocardial automaticity. The drug decreases conduction velocity in the atria, ventricles, and His-Purkinje system, and may decrease or cause no change in conduction velocity through the AV node. Quinidine probably suppresses atrial fibrillation or flutter by prolonging the effective refractory period and increasing the action potential duration in atrial and ventricular muscle and in the His-Purkinje system. Because prolongation of the effective refractory period is greater than the increase in the duration of the action potential, the cardiac tissue remains refractory even after restoration of the resting membrane potential. Quinidine shortens the effective refractory period of the atrioventricular node, and the anticholinergic action of the drug may also increase the conductivity of the atrioventricular node. The effects of quinidine on refractoriness and the action potential duration of atrial fibers may be modified by the anticholinergic effects of the drug. Quinidine decreases cardiac excitability, both in diastole and in the relative refractory period, by increasing the threshold potential for electrical excitation. At therapeutic plasma concentrations, quinidine causes prolongation of the QRS complex and QT interval., Quinidine also exhibits some antipyretic and oxytocic properties. Quinidine has a very weak curare-like action on the myoneural junction and also causes depression of skeletal muscle action potential., Intravenous quinidine depresses contractility and decreases systemic vascular resistance primarily by alpha-adrenergic receptor blockade. High blood levels of quinidine increase left ventricular end-diastolic pressure through its negative inotropic effect. Cardiovascular collapse has resulted from depression of contractility., Quindine primarily kills the schizont parasite at the asexual intra-erythrocytic cycle stage of the Plasmodium falciparum malaria protozoan parasite. Quinidine also kills the gametocyte parasite stages of Plasmodium malariae, Plasmodium vivax, and Plasmodium ovale. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Quinidine of commerce is usually accompanied by up to 20% of hydroquinidine., Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS WITH 2.5 MOL WATER OF CRYSTALLIZATION; CRYSTALS FROM DILUTE ALCOHOL | |

CAS No. |

56-54-2 | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITX08688JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 336 °F (NTP, 1992), 174-175 °C after drying of solvated crystals, Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/, Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/, 174 °C | |

| Record name | QUINIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20981 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of quinidine in cardiac cells?

A1: Quinidine primarily targets voltage-gated ion channels, particularly the rapid delayed rectifier potassium channel (IKr), encoded by the human ether-a-go-go-related gene (HERG) [].

Q2: How does quinidine interact with the HERG channel and what are the downstream effects?

A2: Quinidine binds to the HERG channel after it opens, preferentially at more positive membrane potentials []. This interaction blocks the channel's potassium ion conductance, prolonging cardiac action potential duration and effectively delaying repolarization [, ].

Q3: Does quinidine affect other ion channels besides HERG?

A3: Yes, quinidine can also interact with other ion channels, including sodium, calcium, and inwardly rectifying potassium channels (Kir2.1), albeit with varying affinities and mechanisms [, , ].

Q4: How does quinidine’s interaction with ion channels contribute to its antiarrhythmic effects?

A4: By blocking multiple ion channels involved in cardiac electrical activity, quinidine exerts complex effects on cardiac electrophysiology. It prolongs the effective refractory period, suppresses abnormal automaticity, and can terminate reentrant circuits, contributing to its antiarrhythmic properties [, , ].

Q5: What is the molecular formula and weight of quinidine?

A5: Quinidine's molecular formula is C20H24N2O2, and its molecular weight is 324.42 g/mol.

Q6: Are there any notable spectroscopic data available for quinidine?

A6: While specific spectroscopic data wasn't detailed in the provided research, quinidine's structure has been extensively studied. X-ray diffraction has been used to determine the crystal structures of quinidine sulfate dihydrate, providing insights into its three-dimensional conformation and potential for hydrogen bonding [].

Q7: Have computational approaches been used to understand quinidine's interactions with ion channels?

A7: Yes, molecular modeling and ligand docking simulations have been employed to investigate how quinidine interacts with the intracellular domain of the Kir2.1 channel []. These studies revealed that quinidine binds to the vestibular side of the channel pore, which contrasts with the binding mode of chloroquine, another antiarrhythmic agent [].

Q8: How does the stereochemistry of quinidine impact its antimalarial activity compared to its stereoisomers?

A8: Quinine and quinidine, which differ only in the configuration at the C9 position, exhibit significantly higher antimalarial activity against Plasmodium falciparum compared to their 9-epi isomers (9-epiquinine and 9-epiquinidine) []. This difference in activity suggests that the three-dimensional orientation of the hydroxyl group at the C9 position is crucial for interaction with the putative target in the parasite [].

Q9: Does altering the C9 configuration of quinidine affect its interaction with ion channels or its antiarrhythmic activity?

A9: The provided research does not directly address the impact of the C9 configuration on quinidine's interactions with ion channels. Further investigation is needed to determine if the stereochemistry at this position influences its antiarrhythmic activity.

Q10: What is the typical route of administration for quinidine and what are its pharmacokinetic properties?

A10: Quinidine can be administered both intravenously and orally [, , , , ]. Its pharmacokinetic properties include a volume of distribution of approximately 3 L/kg in both horses and cows [, ]. In humans, the volume of distribution is around 161 L [].

Q11: Does the route of administration influence quinidine's pharmacokinetics?

A11: Yes, oral administration of quinidine sulfate in cows resulted in a mean peak plasma concentration of 0.26 µg/mL, significantly lower than the 27.5 µg/mL observed 5 minutes after intravenous administration of quinidine gluconate []. These findings indicate that the route of administration influences quinidine’s absorption and peak plasma concentrations.

Q12: What is the bioavailability of orally administered quinidine?

A12: The bioavailability of orally administered quinidine sulfate varies depending on the species. In cows, the systemic availability was found to be 23.3% [], whereas in horses, it was higher at 48.5% [].

Q13: How is quinidine metabolized and eliminated from the body?

A13: Quinidine is primarily metabolized in the liver, with a significant portion excreted in the urine [, , ]. One of its major metabolites is 3-hydroxyquinidine [].

Q14: What factors can influence quinidine clearance?

A14: Several factors can influence quinidine clearance, including liver function, renal function, and co-administration of other drugs. For instance, patients with severe heart or liver failure exhibit reduced clearance [].

Q15: Does co-administration of other drugs affect quinidine’s pharmacokinetics?

A15: Yes, several drug interactions can alter quinidine’s pharmacokinetics. For example, cimetidine, an inhibitor of hepatic drug metabolism, significantly increased the area under the curve (AUC) and prolonged the half-life of quinidine [].

Q16: How do quinidine concentrations relate to its pharmacodynamic effects, particularly on ventricular premature beats (VPBs)?

A17: While quinidine is known to suppress VPBs, a clear correlation between quinidine concentrations in saliva or serum and the extent of VPB suppression was not observed in a study involving six cardiac patients []. This suggests that individual variability and factors beyond drug concentration might influence its pharmacodynamic effects.

Q17: Can saliva samples be used to monitor quinidine concentrations?

A18: Although there's significant interpatient variability in the saliva/serum ratio, intrapatient variations are smaller and relatively consistent across multiple doses []. This suggests that saliva samples, after establishing a baseline for an individual, could potentially be used to monitor quinidine levels.

Q18: What in vitro models have been used to study quinidine’s effects on cardiac cells?

A19: Isolated papillary muscles from various animal models, including guinea pigs and dogs, have been used extensively to investigate quinidine's effects on cardiac electrophysiology. These studies have provided valuable insights into the drug’s actions on action potential duration, conduction velocity, and refractoriness [, , , , ].

Q19: Are there any specific cell lines used to study the molecular mechanisms of quinidine?

A20: Yes, human embryonic kidney (HEK) 293 cells have been used to express specific ion channels, like HERG and Kir2.1, enabling researchers to dissect the interactions of quinidine with these channels in a controlled environment [, ].

Q20: What animal models have been used to evaluate quinidine's antiarrhythmic efficacy in vivo?

A21: Canine models have been widely employed in in vivo studies to assess the effects of quinidine on cardiac electrophysiology. These studies often involve inducing arrhythmias and evaluating the drug’s ability to suppress them [, ].

Q21: What is the efficacy of quinidine in treating Thoroughbred racehorses with atrial fibrillation?

A23: A retrospective case series involving 107 Thoroughbred racehorses found an overall cardioversion rate of 91% with quinidine treatment []. Notably, quinidine was more effective than flecainide in converting atrial fibrillation to sinus rhythm in this study [].

Q22: What are the potential toxic effects of quinidine?

A24: Quinidine carries a risk of proarrhythmic effects, including the potentially fatal ventricular tachycardia known as Torsades de Pointes, particularly at high doses or in the presence of certain risk factors like hypokalemia and bradycardia [, , ].

Q23: Does quinidine induce any biochemical changes in cardiac tissue?

A25: Studies in rats have shown that chronic administration of quinidine can disrupt energy metabolism in the heart, affecting mitochondrial function, ATP levels, and protein synthesis [].

Q24: Are there any clinically relevant drug interactions that increase the risk of quinidine toxicity?

A26: Yes, co-administration of quinidine with digoxin can significantly increase serum digoxin concentrations, elevating the risk of digoxin toxicity []. This interaction highlights the importance of monitoring drug levels and adjusting doses when these drugs are used concurrently.

Q25: What analytical techniques are commonly used to measure quinidine concentrations in biological samples?

A27: Spectrophotofluorometry and high-performance liquid chromatography (HPLC) are two commonly used techniques for quantifying quinidine levels in biological samples [, , ].

Q26: Does quinidine interact with drug transporters?

A28: Yes, research suggests that quinidine is a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in drug absorption, distribution, and elimination [, ].

Q27: How does P-glycoprotein affect quinidine’s pharmacokinetics?

A29: P-gp can limit quinidine’s absorption from the intestine and its penetration into the brain by actively pumping it out of cells [, ].

Q28: Can modulating P-glycoprotein activity alter quinidine’s effects?

A30: Yes, co-administration of quinidine with a P-gp inhibitor like tariquidar significantly increased quinidine concentrations in the brain extracellular fluid and total brain tissue in rats [].

Q29: Does quinidine induce or inhibit drug-metabolizing enzymes?

A29: Quinidine has been shown to both inhibit and stimulate certain cytochrome P450 enzymes, leading to complex drug-drug interactions.

Q30: How does quinidine affect the metabolism of other drugs?

A32: Quinidine can inhibit the metabolism of drugs like encainide, particularly in individuals with the extensive metabolism phenotype for debrisoquine oxidation []. Conversely, quinidine can stimulate the activity of CYP3A4, leading to enhanced metabolism of drugs like warfarin [].

Q31: What are some alternative treatments for cardiac arrhythmias that have emerged since the introduction of quinidine?

A33: Several classes of antiarrhythmic drugs have been developed, including beta-blockers, calcium channel blockers, and newer agents like amiodarone and dronedarone. These alternatives often offer improved safety profiles and efficacy compared to quinidine [, , ].

Q32: When was quinidine first introduced as an antiarrhythmic agent?

A34: The use of quinidine for cardiac arrhythmias dates back to the early 20th century, with reports of its efficacy in treating atrial fibrillation emerging in the 1910s [].

Q33: How has the use of quinidine evolved over time?

A35: While quinidine was a mainstay in the treatment of cardiac arrhythmias for several decades, its use has significantly declined due to safety concerns, particularly its proarrhythmic potential, and the availability of safer and more effective alternatives [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。